molecular formula C9H17NO4 B558579 (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid CAS No. 45121-22-0

(R)-2-((tert-Butoxycarbonyl)amino)butanoic acid

Cat. No. B558579
CAS RN: 45121-22-0
M. Wt: 203.24 g/mol
InChI Key: PNFVIPIQXAIUAY-ZCFIWIBFSA-N
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Description

“®-2-((tert-Butoxycarbonyl)amino)butanoic acid” is a compound with the molecular formula C9H17NO4 . It is also known by other names such as BOC-D-ABU-OH, ®-N-Boc-2-aminobutyric acid, and (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular weight of “®-2-((tert-Butoxycarbonyl)amino)butanoic acid” is 203.24 g/mol . Its structure includes a butanoic acid backbone with an amino group that is protected by a tert-butoxycarbonyl (Boc) group .


Chemical Reactions Analysis

The compound has been used in the synthesis of dipeptides . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

“®-2-((tert-Butoxycarbonyl)amino)butanoic acid” is a clear and nearly colorless to pale yellow liquid at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Scientific Research Applications

  • Asymmetric Hydrogenation of Enamines : This compound has been utilized in the asymmetric hydrogenation of enamine esters, leading to the synthesis of beta-amino acid pharmacophores with high enantiomeric excess (Kubryk & Hansen, 2006).

  • Neuroexcitant Synthesis : It's also been used in synthesizing enantiomers of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of another neuroexcitant, AMPA (Pajouhesh et al., 2000).

  • Collagen Cross-Links : Its derivatives are key intermediates in preparing collagen cross-links, crucial for biomedical applications like tissue engineering (Adamczyk, Johnson, & Reddy, 1999).

  • Synthesis of Biotin Intermediate : It serves as an intermediate in synthesizing Biotin, a water-soluble vitamin essential for the metabolic cycle and biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Synthesis of Microsporin B : This compound is used to prepare key fragments of microsporin B, an unusual amino acid residue crucial in synthetic chemistry (Swaroop et al., 2014).

  • Amino Acid-Based Polyacetylenes : It is a building block in synthesizing amino acid-derived acetylene monomers, leading to novel polymers with potential applications in materials science (Gao, Sanda, & Masuda, 2003).

  • Solid-Phase Synthesis of Peptide α-Carboxamides : This compound is used as a handle in the solid-phase synthesis of peptide α-carboxamides, showing potential in peptide and protein engineering (Gaehde & Matsueda, 1981; Gaehde & Matsueda, 2009).

  • Chiral Analysis by Mass Spectrometry : It's involved in the chiral analysis of amino acids using electrospray ionization mass spectrometry, offering advancements in analytical chemistry (Yao et al., 2000).

  • N-tert-Butoxycarbonylation of Amines : The compound plays a role in the N-tert-butoxycarbonylation of amines, a crucial reaction in organic synthesis and drug development (Heydari et al., 2007).

  • Infrared Spectroscopy : It's studied in infrared spectroscopy to understand the behavior of amino acids at different temperatures, aiding in the understanding of molecular structures (Bruyneel & Zeegers-Huyskens, 2000).

  • Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation : This compound is utilized in developing modular dipeptide-analogue ligands for catalysis in enantioselective transfer hydrogenation of ketones, important in pharmaceuticals (Pastor, Vaestilae, & Adolfsson, 2003).

  • Conformational Analysis in Crystal Structures : The compound is used in studying the crystal and molecular structures of amino acid derivatives, contributing to the field of crystallography and material science (Cetina et al., 2003).

  • Control of Helical Sense in Polymers : It's used in the copolymerization of chiral amino acid-based N-propargylamides, controlling the helical sense of polymers, which has implications in materials science and nanotechnology (Zhao, Sanda, & Masuda, 2004).

Future Directions

The use of “®-2-((tert-Butoxycarbonyl)amino)butanoic acid” and similar compounds in the synthesis of dipeptides represents a promising area of research . Further studies could explore the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of other commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFVIPIQXAIUAY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373149
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)butanoic acid

CAS RN

45121-22-0
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Hartz, VT Ahuja, SJ Nara, CMV Kumar… - Journal of Medicinal …, 2021 - ACS Publications
Effective treatment of chronic pain, in particular neuropathic pain, without the side effects that often accompany currently available treatment options is an area of significant unmet …
Number of citations: 11 pubs.acs.org

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